3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one hydrochloride
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Description
3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one hydrochloride is a synthetic compound that belongs to the quinolone family. It is widely used in scientific research due to its diverse pharmacological properties. The compound has shown promising results in treating various diseases, including bacterial and viral infections, cancer, and neurological disorders.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride, also known as 3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one hydrochloride:
Antibacterial Agents
3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride: has shown significant potential as an antibacterial agent. Its structure allows it to interact with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This interaction inhibits bacterial growth, making it a promising candidate for developing new antibiotics, especially against resistant strains.
Anticancer Research
This compound has been explored for its anticancer properties. Its ability to intercalate with DNA and disrupt the replication process can lead to apoptosis in cancer cells . Researchers are investigating its efficacy in treating various cancers, including breast and lung cancer, by targeting specific cellular pathways involved in tumor growth and proliferation.
Fluorescent Probes
Due to its unique chemical structure, 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride can be used as a fluorescent probe in biological imaging . Its fluorescence properties make it suitable for tracking cellular processes, studying protein interactions, and visualizing cellular components in real-time.
Enzyme Inhibition Studies
This compound is also valuable in enzyme inhibition studies. It can act as a competitive inhibitor for certain enzymes, providing insights into enzyme kinetics and mechanisms . Such studies are crucial for drug development, as they help identify potential therapeutic targets and optimize drug efficacy.
Neuroprotective Agents
Research has indicated that 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride may have neuroprotective effects . It can modulate neurotransmitter levels and protect neurons from oxidative stress and apoptosis. This makes it a potential candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This application is particularly relevant for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antiviral Research
3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride: has shown promise in antiviral research. Its ability to interfere with viral replication mechanisms makes it a potential candidate for developing antiviral drugs . Studies are ongoing to evaluate its effectiveness against viruses like HIV, influenza, and coronaviruses.
Photodynamic Therapy
In photodynamic therapy (PDT), this compound can be used as a photosensitizer . When activated by light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is being explored for treating various cancers and infections, offering a non-invasive therapeutic option.
properties
IUPAC Name |
3-(aminomethyl)-7-fluoro-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O.ClH/c11-8-2-1-6-3-7(5-12)10(14)13-9(6)4-8;/h1-4H,5,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFRJYLCZWBEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185431-26-8 |
Source
|
Record name | 3-(aminomethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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